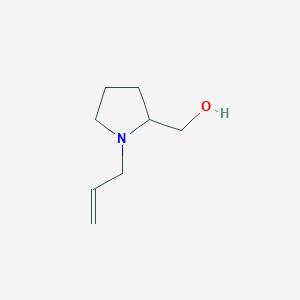
2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a complex structure with functional groups such as an amino group, a methylsulfonyl group, a p-tolyl group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile typically involves multi-step organic reactions
Thiophene Ring Formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Functional Group Introduction: The introduction of the amino group, methylsulfonyl group, and p-tolyl group can be achieved through various substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the methylsulfonyl group can be added through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Various substitution reactions can occur, particularly at the amino and methylsulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carbonitrile groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(p-tolyl)thiophene-3-carbonitrile: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
5-(Methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile: Lacks the amino group, potentially altering its chemical properties and applications.
2-Amino-5-(methylsulfonyl)thiophene-3-carbonitrile: Lacks the p-tolyl group, which may influence its solubility and interaction with other molecules.
Uniqueness
The unique combination of functional groups in 2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile provides it with distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H12N2O2S2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-amino-4-(4-methylphenyl)-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O2S2/c1-8-3-5-9(6-4-8)11-10(7-14)12(15)18-13(11)19(2,16)17/h3-6H,15H2,1-2H3 |
InChI Key |
IDQZSKATCSMRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)




![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)

![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)


![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)

